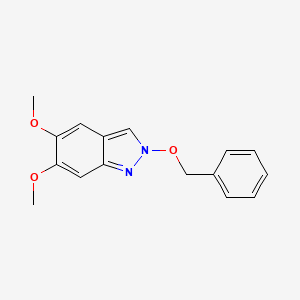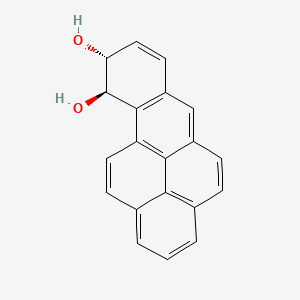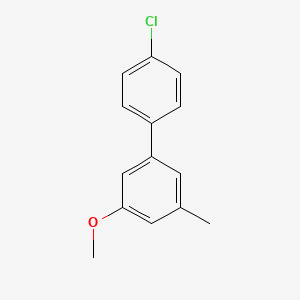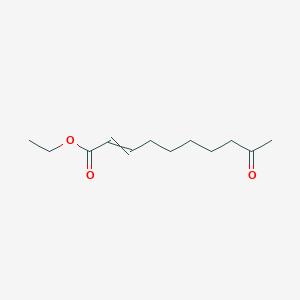
7-Acetyldeoxynivalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyldeoxynivalenol is a mycotoxin belonging to the trichothecene family, produced by Fusarium species. It is an acetylated derivative of deoxynivalenol, commonly found in cereals such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms like vomiting, diarrhea, and immunosuppression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyldeoxynivalenol involves the acetylation of deoxynivalenol. One common method is the reaction of deoxynivalenol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes involving Fusarium species. The fungi are cultured under controlled conditions to produce deoxynivalenol, which is then acetylated to form this compound. This method ensures a high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyldeoxynivalenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more toxic derivatives.
Reduction: Reduction reactions can convert it back to deoxynivalenol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Produces more toxic derivatives.
Reduction: Yields deoxynivalenol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-Acetyldeoxynivalenol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of trichothecenes.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential role in causing diseases and its impact on the immune system.
Industry: Used in the development of detection methods for mycotoxins in food and feed.
Mecanismo De Acción
7-Acetyldeoxynivalenol exerts its effects by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to ribotoxic stress. This stress activates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, resulting in inflammation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyldeoxynivalenol: Another acetylated derivative with similar toxic effects.
15-Acetyldeoxynivalenol: Similar in structure and toxicity to 7-Acetyldeoxynivalenol.
Uniqueness
This compound is unique due to its specific acetylation at the 7th position, which influences its toxicity and metabolic pathways. Compared to other acetylated derivatives, it may have different binding affinities and effects on cellular processes .
Propiedades
Número CAS |
54996-64-4 |
|---|---|
Fórmula molecular |
C17H22O7 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[(1R,2S,3S,7R,9R,10R)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,14(12(8)21)23-9(2)19)15(3)5-10(20)13(24-11)17(15)7-22-17/h4,10-11,13-14,18,20H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17?/m1/s1 |
Clave InChI |
BIEMSLKEYQTVRH-KLOHDQKESA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@]([C@@H](C1=O)OC(=O)C)([C@]3(C[C@H]([C@H](C34CO4)O2)O)C)CO |
SMILES canónico |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


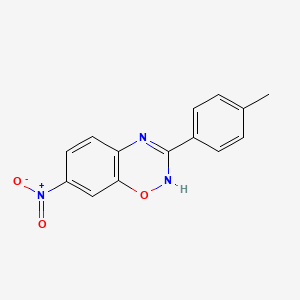
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
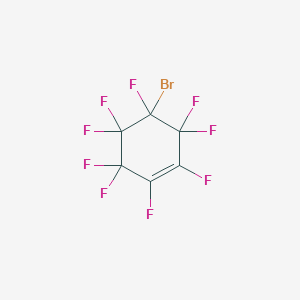

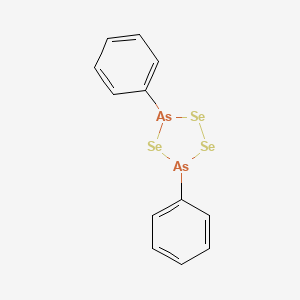
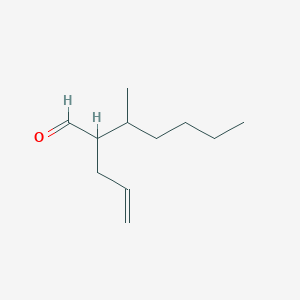

![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
